molecular formula C48H60Br4O4 B6288738 Tetrapentyloxy-bromocalix[4]arene CAS No. 2622208-26-6

Tetrapentyloxy-bromocalix[4]arene

Cat. No.: B6288738
CAS No.: 2622208-26-6
M. Wt: 1020.6 g/mol
InChI Key: QXWLHWNOXOOQQO-UHFFFAOYSA-N
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Description

Tetrapentyloxy-bromocalix[4]arene is a sophisticated calix[4]arene derivative engineered for advanced research applications. Its structure integrates a bromo-functionalized upper rim with pentyloxy chains on the lower rim, creating a multifunctional platform for developing complex molecular systems. In supramolecular chemistry, this compound serves as a key precursor for constructing selective receptors and sensors. The bromo group provides a reactive site for further structural elaboration via cross-coupling reactions, allowing researchers to anchor the macrocycle to other functional units, such as fluorophores or polymers, to create sophisticated chemosensors for ion and small molecule detection . The pentyloxy chains enhance solubility in organic solvents and influence the conformational dynamics of the macrocyclic cavity, which is critical for host-guest interactions . This makes the compound particularly valuable for studying molecular recognition processes and developing novel extraction or separation methodologies. Furthermore, this compound holds significant promise in materials science as a building block for functional surfaces and coordination polymers. The calixarene scaffold can act as a metalloligand, where its pre-organized oxygen atoms coordinate to metal ions to form polynuclear clusters with interesting magnetic or catalytic properties . The combination of its easily functionalizable architecture and tunable cavity makes this bromo-calixarene an indispensable tool for research focused on catalysis, molecular electronics, and the bottom-up fabrication of nanostructured materials.

Properties

IUPAC Name

5,11,17,23-tetrabromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60Br4O4/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLHWNOXOOQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)Br)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)Br)OCCCCC)OCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60Br4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Post Synthetic Functionalization of Tetrapentyloxy Bromocalix 1 Arene

Established Synthetic Pathways for Calixnih.govarene Scaffolds

The synthesis of calix nih.govarenes is typically achieved through the base-induced condensation of a para-substituted phenol (B47542) with formaldehyde. researchgate.net A common starting material is p-tert-butylphenol, which undergoes a one-pot reaction to form p-tert-butylcalix nih.govarene. orgsyn.org This procedure involves the initial formation of a linear precursor, followed by a base-catalyzed cyclization. orgsyn.org The reaction conditions, including the choice of base and solvent, can influence the yield and the conformation of the final calixarene (B151959) product. orgsyn.orgresearchgate.net

The p-tert-butyl groups on the upper rim of the calix nih.govarene can be removed through a retro-Friedel-Crafts reaction to yield the parent calix nih.govarene. nih.gov This "de-tert-butylation" step is crucial for subsequent functionalization of the upper rim. nih.gov

Synthesis of Tetrapentyloxy-calixnih.govarene Precursors

To obtain tetrapentyloxy-calix nih.govarene, the hydroxyl groups on the lower rim of the parent calix nih.govarene are alkylated. This is typically achieved by treating the calix nih.govarene with an alkyl halide, in this case, a pentyl halide (e.g., 1-bromopentane), in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a suitable organic solvent like dimethylformamide (DMF) or acetone. The complete alkylation of all four hydroxyl groups affords the desired tetrapentyloxy-calix nih.govarene, which serves as the precursor for subsequent bromination.

Regioselective Bromination Methodologies on the Calixnih.govarene Upper Rim

The introduction of bromo functionalities onto the upper rim of the calix nih.govarene scaffold is a key step for further derivatization.

Direct Bromination Approaches

Direct bromination of the para-positions of the phenyl rings on the upper rim can be achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net Another approach is the use of molecular bromine (Br2), often in the presence of a Lewis acid catalyst. researchgate.net A mild, metal-free bromination method using a combination of bis(trifluoroacetoxy)iodobenzene and trimethylsilyl (B98337) bromide has also been developed for arenes, which could be applicable to calixarenes. nih.gov

Control over Substitution Patterns

Controlling the degree and position of bromination on the calix nih.govarene upper rim is essential for synthesizing specifically functionalized derivatives. The stoichiometry of the brominating agent plays a crucial role. For instance, using a limited amount of NBS can lead to the formation of mono-, di-, or tri-brominated products. The reaction conditions, such as temperature and reaction time, can also be optimized to favor a particular substitution pattern. For example, ipso-bromination of tert-butylcalix nih.govarenes with molecular bromine has been shown to be a direct method to produce tetra-bromocalix nih.govarene in high yields, with careful control of reaction variables like light exclusion and temperature being critical for success. researchgate.net Selective halogen-lithium exchange reactions on bromine-substituted tetrapropoxycalix nih.govarenes can also be employed to achieve specific substitution patterns. nih.gov

Derivatization via the Bromo Functionality

The bromo groups on the calix nih.govarene upper rim serve as versatile handles for introducing a wide range of functional groups through various cross-coupling reactions. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki Coupling: The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orgorganic-chemistry.org Brominated calix nih.govarenes can be readily coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds at the upper rim. researchgate.netnih.gov This reaction is tolerant of a wide range of functional groups and is a valuable tool for constructing more complex calixarene architectures. The choice of palladium catalyst and base is critical for achieving high yields and turnover numbers. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling is another palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl groups onto the upper rim of the brominated calix nih.govarene. nih.gov The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgyoutube.com The resulting alkynyl-functionalized calixarenes can be further modified, for example, through click chemistry. beilstein-journals.org

Nucleophilic Substitution Reactions

The bromine atoms of Tetrapentyloxy-bromocalixarene are susceptible to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. A particularly effective method for this transformation is the halogen-lithium exchange reaction. Treatment of a bromine-substituted tetraalkoxycalixarene with an organolithium reagent, such as n-butyllithium or t-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF), leads to the formation of a lithiated calixarene intermediate. This highly reactive species can then be quenched with various electrophiles to introduce new substituents.

For instance, the reaction of a closely related compound, 5,11,17,23-tetrabromo-25,26,27,28-tetrapropoxycalixarene, with n-butyllithium followed by quenching with different electrophiles has been shown to yield monosubstituted, disubstituted, or tetrasubstituted calixarenes. The degree of substitution can be controlled by the stoichiometry of the organolithium reagent and the reaction conditions. Electrophiles such as methanol (B129727) (CH₃OH), deuterium (B1214612) oxide (D₂O), dimethyl disulfide (CH₃SSCH₃), trimethyl borate (B1201080) (B(OCH₃)₃), dimethylformamide (DMF), or carbon dioxide (CO₂) can be used to introduce hydrogen, deuterium, methylthio, boronic acid, formyl, or carboxylic acid functionalities, respectively. This methodology is expected to be directly applicable to Tetrapentyloxy-bromocalixarene, providing a powerful tool for its derivatization.

A general scheme for the nucleophilic substitution via lithium-halogen exchange is presented below:

Scheme 1: Nucleophilic Substitution of Tetrapentyloxy-bromocalixarene via Halogen-Lithium Exchange

Generated code

Conformational Dynamics and Structural Elucidation

Inherent Conformational Isomerism in Calixrsc.orgarenes

For calix rsc.orgarenes, four principal conformations are recognized, arising from the different possible orientations of the phenolic rings relative to the central axis of the macrocycle. wikipedia.orglew.ro These conformers are in dynamic equilibrium, though the distribution can be influenced and even fixed by the introduction of specific substituents. wikipedia.org The substitution of the phenolic hydroxyl groups with moieties larger than ethyl, such as pentyloxy groups, can create a significant rotational barrier, effectively "locking" the molecule into a single conformation. utwente.nlresearchgate.net

The four limiting conformations are:

The cone conformation is often depicted as a "vase" or "cup" shape, where all four phenolic units, and consequently the pentyloxy groups on the lower rim, are oriented in the same direction. wikipedia.org This arrangement results in a structure with either C₄ᵥ or C₂ᵥ symmetry. wikipedia.org In parent calix rsc.orgarenes, this conformation is particularly stable due to a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim. wikipedia.orgresearchgate.net

In the partial cone conformation, one of the four phenolic units is inverted relative to the other three. This arrangement results in a structure with Cₛ symmetry. wikipedia.org This conformer can be the most thermodynamically stable form under certain conditions and has been identified as the global thermodynamic minimum in specific switchable calix rsc.orgarene systems. chemistryviews.org

The 1,2-alternate conformation features two adjacent phenolic units pointing in one direction, while the other two adjacent units are oriented oppositely. This results in a structure with C₂ₕ symmetry. wikipedia.org Studies on calix rsc.orgarenes with bulky substituents on the methylene (B1212753) bridges have shown that this conformation can be preferred to avoid steric strain. nih.gov

Characterized by an alternating up-down arrangement of the phenolic units, the 1,3-alternate conformation possesses D₂d symmetry. wikipedia.org This conformation is often adopted by calix rsc.orgarenes with particularly large substituents on the lower rim, as it effectively minimizes steric hindrance between them. lew.ro

Table 1: Conformational Isomers of Calix rsc.orgarenes

ConformationPoint Group SymmetryDescription of Phenolic Unit Orientation
ConeC₄ᵥ, C₂ᵥAll four units point in the same direction. wikipedia.org
Partial ConeCₛThree units point in one direction, one is inverted. wikipedia.org
1,2-AlternateC₂ₕAdjacent units are paired in opposite directions (up-up-down-down). wikipedia.org
1,3-AlternateD₂dUnits alternate in opposite directions (up-down-up-down). wikipedia.org

Influence of Pentyloxy Chains on Conformational Preferences

The introduction of four pentyloxy groups onto the lower rim of the bromocalix rsc.orgarene core dramatically influences its conformational behavior. As the pentyloxy group is significantly larger than an ethyl group, it is capable of hindering the rotation of the phenyl rings, thereby locking the molecule into a specific conformation. utwente.nlresearchgate.net The conformation that is ultimately isolated often depends on the specific reaction conditions used during the alkylation process. researchgate.net

The length of the alkyl chains attached to the lower rim is a critical factor in determining not only the preferred conformation but also the subsequent supramolecular assembly and solid-state packing. The five-carbon chain of the pentyloxy group introduces significant steric bulk.

Research on related systems provides insight into this effect. For instance, studies on calix rsc.orgarenes with varying alkyl chain lengths have demonstrated that chain length dictates the nature of intermolecular interactions and crystalline packing. acs.org In one study, complexes with shorter alkyl chains (C5–C7) favored the formation of dimeric (Au₂) units, whereas those with longer chains (C12–C16) resulted in monomeric (Au₁) column packing, highlighting a clear structure-property relationship dependent on chain length. acs.org

Furthermore, the steric bulk of the alkyl groups can destabilize certain conformations. Increasing the size of substituents can favor conformers like the 1,2-alternate or 1,3-alternate over the cone to minimize steric clashes. nih.gov Research on a closely related propyloxy-substituted calix rsc.orgarene revealed that the alkyl chains themselves can possess dynamic properties, with a reversible, thermally-induced rotation of the propyloxy groups leading to a polymorphic transformation in the solid state. rsc.org This underscores that the pentyloxy chains in Tetrapentyloxy-bromocalix rsc.orgarene are not merely static substituents but play an active role in the molecule's complex conformational dynamics.

Steric Hindrance and Flexibility

The rotation of the phenyl rings that constitute the calix scielo.brarene cup is a key element of its flexibility. However, this rotation is sterically hindered by the presence of the bulky pentyloxy groups. The size and orientation of these groups dictate the energy barriers for the interconversion between different conformational isomers. For instance, the cone conformation, where all pentyloxy groups point in the same direction, is often the most stable due to favorable intramolecular hydrogen bonding, but the steric hindrance from these groups can influence the ease with which the molecule can adopt or transition away from this state. nih.govresearchgate.net The interplay between the flexible pentyloxy chains and the more rigid calixarene (B151959) backbone is a defining feature of the molecule's structural behavior.

Impact of the Bromo Substituent on Conformation

The introduction of a bromo substituent onto the upper rim of the tetrapentyloxy-calix scielo.brarene framework has a pronounced impact on its conformational preferences. The bromine atom, being relatively large and electronegative, introduces both steric and electronic perturbations to the system. hzdr.de

Electronically, the bromo substituent is an electron-withdrawing group. This property can alter the electron density distribution within the aromatic rings, potentially influencing the intramolecular and intermolecular interactions that stabilize different conformations. For example, it can affect the strength of cation-π interactions if the calixarene is used as a host for cationic guests. The presence of the bromo group can lead to a preference for a specific conformer that might not be the most stable in the non-brominated analogue.

Solvent Effects on Conformational Equilibrium

The conformational equilibrium of tetrapentyloxy-bromocalix scielo.brarene is highly sensitive to the nature of the solvent. nih.gov Solvents can influence the stability of different conformers through various interactions, including polarity, hydrogen bonding capabilities, and size-dependent inclusion within the calixarene cavity. scielo.brnih.gov

In non-polar solvents, intramolecular hydrogen bonding between the lower-rim hydroxyl groups (if present) or ether linkages is often a dominant factor, favoring the cone conformation. However, in polar or hydrogen-bonding solvents, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting the intramolecular interactions and stabilizing more open or alternative conformations. scielo.br

Furthermore, the solvent can act as a "guest" by being included within the hydrophobic cavity of the calixarene. chemrxiv.org The size and shape of the solvent molecule relative to the cavity dimensions can significantly influence the conformational preference. chemrxiv.org A solvent molecule that fits well within the cone-shaped cavity can stabilize this conformation, while a bulkier or differently shaped solvent might induce a change to a partial cone, 1,2-alternate, or 1,3-alternate conformation to accommodate the guest. chemrxiv.orgchemistryviews.org The choice of solvent is therefore a critical parameter for controlling the conformational state of tetrapentyloxy-bromocalix scielo.brarene in solution. nih.govuea.ac.uk

Experimental Methodologies for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of tetrapentyloxy-bromocalix scielo.brarene in solution. nih.govchemrxiv.org By studying the NMR spectra at different temperatures, it is possible to observe the coalescence and sharpening of signals corresponding to protons that are exchanging between different chemical environments as the molecule undergoes conformational changes. chemistryviews.orgchemrxiv.org

For instance, the methylene bridge protons in the calix scielo.brarene skeleton typically show a pair of doublets in the 1H NMR spectrum at low temperatures when the molecule is locked in a specific conformation, such as the cone conformation. As the temperature increases, the rate of interconversion between conformers increases, leading to a broadening of these signals, their eventual coalescence into a broad singlet, and finally, sharpening into a single peak at higher temperatures where the exchange is rapid on the NMR timescale. nih.gov The coalescence temperature can be used to calculate the energy barrier for the conformational inversion process. The chemical shifts of the aromatic protons and the pentyloxy group protons also provide valuable information about the predominant conformation in solution. researchgate.net

Single Crystal X-ray Diffraction Studies

X-ray crystallographic data can confirm the presence of a specific conformer, such as the cone, partial cone, 1,2-alternate, or 1,3-alternate. rsc.orgresearchgate.net It also provides detailed information on bond lengths, bond angles, and intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the observed conformation in the crystal lattice. nih.gov In some cases, solvent molecules may be found included within the calixarene cavity in the crystal structure, providing direct evidence of host-guest interactions. chemrxiv.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.879(1)
b (Å)17.216(4)
c (Å)18.167(3)
β (°)98.16(1)
V (Å3)2748.2
Z4
Dx (g cm-3)1.258
Final R-value0.046
This table presents example crystallographic data for a bridged calix scielo.brarene derivative, illustrating the type of information obtained from X-ray diffraction studies. rsc.org

Vibrational Spectroscopy (e.g., FTIR)

For example, the stretching vibrations of the C-O-C ether linkages in the pentyloxy groups and the out-of-plane bending vibrations of the aromatic C-H bonds can provide insights into the conformational symmetry of the calixarene. rsc.org In the solid state, changes in the FTIR spectrum can indicate the presence of different polymorphic forms or the inclusion of solvent molecules. researchgate.net In solution, the technique can be used to study host-guest interactions by monitoring shifts in the vibrational bands of both the calixarene and the guest molecule upon complexation. nih.gov

Vibrational ModeFrequency (cm-1)Assignment
ν(OH)VariesStretching vibration of hydroxyl groups (if present), sensitive to hydrogen bonding
ν(C=O)~1700Stretching vibration of carbonyl groups (if present as a substituent)
ν(C-O-C)~1200-1000Asymmetric and symmetric stretching of ether linkages
δ(C-H)oop~800-700Out-of-plane bending of aromatic C-H bonds
This table provides a general overview of characteristic FTIR frequencies for functional groups relevant to calix scielo.brarene derivatives. Specific values for tetrapentyloxy-bromocalix scielo.brarene would require experimental data.

Computational Approaches to the Conformational Landscape

The conformational dynamics of calix psu.eduarenes, including substituted derivatives like tetrapentyloxy-bromocalix psu.eduarene, are a key determinant of their function in supramolecular chemistry. Computational chemistry provides powerful tools to explore the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been instrumental in elucidating the conformational preferences of the calix psu.eduarene scaffold. psu.edursc.orgresearchgate.netresearchgate.net

For the parent calix psu.eduarene, four primary conformations are typically considered: cone, partial cone, 1,2-alternate, and 1,3-alternate. Computational studies consistently show that the relative stability of these conformers is largely governed by intramolecular hydrogen bonding and steric interactions between the substituents on the upper and lower rims. researchgate.netresearchgate.net

In the case of tetrapentyloxy-bromocalix psu.eduarene, the bulky pentyloxy groups on the lower rim are expected to play a decisive role in the conformational landscape. The introduction of these alkyl chains significantly hinders the "oxygen-through-the-annulus" rotation, which is the primary mechanism for interconversion between conformers. nih.gov This steric hindrance is anticipated to raise the energy barriers for conformational changes, potentially "locking" the molecule into a specific arrangement.

Furthermore, the presence of bromine atoms on the upper rim can influence the electronic distribution and inter-aromatic interactions within the calixarene cavity. While the calix psu.eduarene skeleton itself is electrochemically inactive, upper rim substituents can introduce new electronic properties. nih.gov

Computational models for tetramethoxycalix psu.eduarene, a close analogue, have shown that the cone and partial cone conformations are significantly more stable than the 1,2-alternate or 1,3-alternate forms by 3-6 kcal/mol. psu.edu The substitution of methyl groups with bulkier pentyloxy groups is expected to further influence these energy differences.

Table 1: Predicted Relative Energies of Tetrapentyloxy-bromocalix psu.eduarene Conformers Based on Computational Studies of Analogous Compounds.
ConformerPredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Cone0.0 (most stable)Favorable packing of pentyloxy groups, minimized steric clashes.
Partial Cone1.0 - 3.0Increased steric interactions between some pentyloxy groups.
1,2-Alternate5.0 - 8.0Significant steric repulsion between adjacent pentyloxy groups.
1,3-Alternate6.0 - 10.0Severe steric hindrance due to the orientation of all four pentyloxy groups.

Supramolecular Recognition and Host Guest Chemistry

Fundamental Principles of Host-Guest Interactions

Supramolecular chemistry focuses on the interactions between molecules, where large "host" molecules can recognize and bind smaller "guest" molecules or ions through non-covalent forces. iupac.org Calixarenes, with their unique vase-like structures, are excellent examples of host molecules. acs.orgnih.gov Their ability to form complexes with various guests is governed by a combination of weak interactions, including hydrogen bonding, cation-π interactions, π-π stacking, and van der Waals forces. nih.gov The size and shape of the calixarene's cavity, as well as its functionalization, play a crucial role in determining its selectivity for specific guests. acs.orgnih.govnih.gov

The formation of a host-guest complex is often driven by the hydrophobic effect, where the guest molecule is encapsulated within the hydrophobic cavity of the calixarene (B151959) to minimize its interaction with a surrounding polar solvent. researchgate.netnih.gov This process can be either enthalpy-driven, favored by strong interactions between the host and guest, or entropy-driven, favored by the release of solvent molecules from the host's cavity. acs.orgacs.org The specific thermodynamic profile depends on the nature of the host, guest, and solvent.

Nature of the Host Cavity in Tetrapentyloxy-bromocalixresearchgate.netarene

The host cavity of tetrapentyloxy-bromocalix researchgate.netarene is a key feature that dictates its recognition properties. Its characteristics are a result of the interplay between the hydrophobic core, the electronic nature of the aromatic rings, and the influence of the substituents at the upper and lower rims.

The cavity of a calixarene is inherently hydrophobic due to the presence of the aromatic rings. nih.gov This hydrophobicity is a primary driving force for the encapsulation of nonpolar or amphiphilic guest molecules in aqueous solutions. nih.govacs.orgacs.org Studies on various calixarenes have shown that guest binding from either aqueous or vapor media is largely controlled by van der Waals contacts within these hydrophobic cavities. acs.orgacs.org The hydrophobic effect contributes significantly to the stability of the resulting host-guest complexes. researchgate.net

The introduction of a bromo group at the para-position of one of the phenolic rings can influence the host's recognition properties. While direct studies on the role of a single bromo group in tetrapentyloxy-bromocalix researchgate.netarene are specific, the presence of halogens on the calixarene rim is known to affect its electronic properties and potential for specific interactions. The bromo group is electron-withdrawing, which can modulate the electron density of the aromatic cavity. Furthermore, the bromo substituent can serve as a site for further functionalization, allowing for the synthesis of more complex receptors. researchgate.netresearchgate.net For example, the p-bromodienone route has been utilized for the nucleophilic functionalization of the calixarene's exo rim. researchgate.net

The four pentyloxy groups at the lower rim of the calixarene play a crucial role in defining the shape, size, and flexibility of the host cavity. These bulky alkyl groups effectively lock the calixarene into a specific conformation, typically the "cone" conformation, where all the pentyloxy groups point away from the cavity. wikipedia.org This pre-organization of the host reduces the entropic penalty upon guest binding.

The length and nature of the alkoxy chains can influence the depth of the cavity and the accessibility of the binding site for guest molecules. nih.gov Longer alkyl chains can create a deeper, more encapsulating cavity, potentially leading to stronger binding of appropriately sized guests. nih.gov The flexibility of the pentyloxy groups can also allow for some degree of induced fit, where the cavity can slightly adjust its shape to better accommodate a guest molecule.

Investigation of Guest Binding Mechanisms

The binding of guest molecules to calixarenes can be studied using various techniques, including NMR spectroscopy, isothermal titration calorimetry (ITC), and UV-Vis spectroscopy. researchgate.netmdpi.comnih.gov These methods provide valuable information about the stoichiometry of the complex, the binding affinity (association constant), and the thermodynamic parameters of the interaction.

For example, ¹H NMR spectroscopy is a powerful tool to probe host-guest interactions. Upon complexation, the chemical shifts of the protons of both the host and the guest molecule are often perturbed, providing evidence for inclusion. mdpi.comacs.org The magnitude of these shifts can give insights into the geometry of the complex and the proximity of the guest to different parts of the host.

Isothermal titration calorimetry directly measures the heat released or absorbed during the binding event, allowing for the determination of the enthalpy (ΔH) and entropy (ΔS) changes associated with complex formation. nih.gov This thermodynamic data is crucial for understanding the driving forces behind the recognition process.

Hydrogen Bonding

Hydrogen bonding plays a crucial role in the structure and guest-binding properties of calix nih.govarenes. In the parent p-tert-butylcalix nih.govarene, intramolecular hydrogen bonds between the hydroxyl groups on the lower rim are responsible for stabilizing the cone conformation. nih.gov The frequency of the OH stretching vibrations is sensitive to the conformation of the calixarene and the presence of guest molecules. nih.govrsc.org For instance, the O-H stretching low-frequency shift is more significant in the cone conformation compared to other conformers due to the cooperative interaction of cyclic hydrogen bonds. nih.gov When a metal ion is encapsulated within the calixarene cavity, the hydrogen bonding network is perturbed. The OH stretching frequencies increase compared to the free calixarene, indicating a distortion of the cone cavity to accommodate the metal ion. rsc.org The extent of this distortion and the strength of the remaining hydrogen bonds are dependent on the size of the encapsulated cation. rsc.org

Halogen Bonding

While direct research on halogen bonding involving the bromo-substituent of tetrapentyloxy-bromocalix nih.govarene is not extensively detailed in the provided context, the principles of halogen bonding are relevant. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom on the calixarene could potentially participate in halogen bonding with electron-donating guest molecules. The synthesis of asymmetrical p-tert-butylthiacalix nih.govarenes has been achieved through reactions involving diethyl bromomalonate, highlighting the reactivity of bromo-functionalized calixarenes. nih.gov

Hydrophobic Effects and Van der Waals Forces

The hydrophobic cavity of tetrapentyloxy-bromocalix nih.govarene provides an environment conducive to binding nonpolar or amphiphilic guest molecules. The inclusion of these guests is driven by the hydrophobic effect, where the release of ordered water molecules from the host cavity and the guest surface into the bulk solvent leads to a favorable increase in entropy. Van der Waals forces, which are short-range attractive interactions between molecules, also contribute significantly to the stability of the host-guest complex within the cavity. The p-tert-butyl groups on the upper rim of related calixarenes contribute to the hydrophobic nature of the cavity.

Coordination Interactions with Metal Ions

The lower rim of calix nih.govarenes, with its oxygen-rich environment, provides a well-defined binding site for metal ions. nih.govirb.hr The ether and, in modified calixarenes, carbonyl oxygen atoms can coordinate with metal cations, leading to the formation of stable complexes. nih.govirb.hr The conformational flexibility of the calixarene scaffold allows it to adapt to the coordination preferences of different metal ions. dntb.gov.ua The nature of the substituents on the lower rim significantly influences the affinity and selectivity for metal ions. For instance, tertiary-amide derivatives of calix nih.govarenes exhibit a high affinity for alkali and alkaline earth metal cations. nih.govirb.hr The coordination of metal ions can also be influenced by the solvent, with significant differences in complex stability observed in different media. nih.govirb.hr

Scope of Guest Molecules

The versatile binding pocket of tetrapentyloxy-bromocalix nih.govarene and its derivatives allows for the complexation of a wide range of guest molecules, particularly metal ions.

Metal Ions (e.g., Alkaline, Alkaline Earth, Transition, f-block)

Calix nih.govarenes are renowned for their ability to selectively bind a variety of metal ions.

Alkali and Alkaline Earth Metals: Calix nih.govarene derivatives have been extensively studied for their complexation with alkali and alkaline earth metal cations. nih.govrsc.orgnih.govirb.hrscispace.comnih.govrsc.org The binding affinity is influenced by factors such as the size of the cation, the solvent, and the specific functional groups on the calixarene. rsc.orgnih.gov For example, a fluorescent calix nih.govarene derivative showed high affinity for alkaline earth metal cations in acetonitrile, with a peak affinity for Ca2+. nih.govirb.hr In methanol (B129727) and ethanol, the same ligand formed the most stable complex with Sr2+. nih.govirb.hr The stability of these complexes is often governed by a balance of enthalpic and entropic contributions, which can be solvent-dependent. nih.govirb.hr Infrared spectroscopy studies have shown that the encapsulation of alkali metal ions like K+, Rb+, and Cs+ in the gas phase causes a distortion of the calixarene's cone conformation, with the degree of distortion decreasing with increasing ionic size. rsc.org

Transition Metals: The coordination chemistry of calix nih.govarenes with transition metals is rich and varied, leading to the formation of polymetallic clusters with interesting magnetic and structural properties. dntb.gov.uahw.ac.ukresearchgate.netrsc.orgresearchgate.net The tetraphenolic lower rim of p-tert-butylcalix nih.govarene in the cone conformation is particularly well-suited for binding paramagnetic transition metals. hw.ac.ukrsc.org Theoretical studies have investigated the binding preferences of calix nih.govarenes with various transition metal cations towards small molecules, finding that the presence of a coordinated metal significantly alters the binding energies. researchgate.net Calix nih.govarene derivatives have been shown to bind transition metal cations such as Mn2+, Fe2+, Co2+, Ni2+, Cu2+, and Zn2+. scispace.comrsc.orgmdpi.com

f-block Metals: Calix nih.govarenes functionalized with phosphoryl and salicylamide (B354443) groups have been synthesized for the selective extraction of f-element cations, including lanthanides and actinides. nih.gov These ligands form stable complexes with lanthanide ions (La3+, Pr3+, Eu3+, Gd3+, Yb3+) and the uranyl cation (UO22+). nih.gov The coordination environment for these f-block metal ions is provided by the functional groups appended to the lower rim of the calixarene scaffold. nih.gov

Table of Metal Ion Complexation Data

CationLigand TypeSolventLog KMethodReference
Ca2+Fluorescent tertiary-amide calix nih.govareneAcetonitrileHigh affinitySpectrophotometry, Fluorimetry nih.govirb.hr
Sr2+Fluorescent tertiary-amide calix nih.govareneMethanol, EthanolMost stableSpectrophotometry, Fluorimetry nih.govirb.hr
K+p-tert-butyldihomooxacalix nih.govarene tetra(diethyl)amideMethanol-Calorimetry, NMR scispace.com
Na+p-tert-butyldihomooxacalix nih.govarene tetra(diethyl)amideMethanol-Calorimetry, NMR scispace.com
Ba2+Ionizable calix nih.govareneAcetonitrile3.2 - 8.0UV/Vis Titration mdpi.com
Pb2+Ionizable calix nih.govareneAcetonitrile3.2 - 8.0UV/Vis Titration mdpi.com
La3+Tetra-substituted phosphine (B1218219) oxide/salicylamide calix nih.govarene--Spectrophotometric Titration nih.gov
UO22+Tetra-substituted phosphine oxide/salicylamide calix nih.govarene--Spectrophotometric Titration nih.gov

Anions (e.g., Halides, Oxyanions)

The recognition of anions by calix frontiersin.orgarene derivatives is a significant area of research. The interaction is often facilitated by hydrogen bonding between the anion and functional groups on the calixarene scaffold, such as ureido or amide moieties. The electronic nature of the calixarene, influenced by substituents like the electron-withdrawing bromo group, can also play a crucial role in anion binding through electrostatic interactions. While studies on other brominated calixarenes suggest potential for halide and oxyanion recognition, specific binding data for Tetrapentyloxy-bromocalix frontiersin.orgarene is not currently documented.

Neutral Organic Molecules (e.g., Aromatic Compounds, Alcohols)

The hydrophobic cavity of calix frontiersin.orgarenes makes them suitable hosts for a range of neutral organic guest molecules. The binding is typically driven by non-covalent interactions such as van der Waals forces, hydrophobic effects, and π-π stacking interactions between the aromatic walls of the calixarene and an aromatic guest. The pentyloxy groups on Tetrapentyloxy-bromocalix frontiersin.orgarene would enhance the hydrophobic nature of the cavity, potentially favoring the inclusion of nonpolar organic molecules.

Biologically Relevant Small Molecules (e.g., Amino Acids, Nucleosides)

The recognition of biologically important molecules is a key application of host-guest chemistry. Functionalized calix frontiersin.orgarenes have been shown to interact with amino acids and nucleosides through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic inclusion. The design of a calixarene host for a specific biological guest often involves tailoring the functional groups on the macrocycle to be complementary to the guest's size, shape, and chemical properties. Investigations into the binding of such molecules by Tetrapentyloxy-bromocalix frontiersin.orgarene would be a valuable area for future research.

Quantification of Binding Events

To understand the strength and nature of host-guest interactions, quantitative measurements are essential. These studies provide insights into the stoichiometry of the complex, the binding affinity, and the thermodynamic driving forces of the complexation.

Binding Stoichiometry Determination

Determining the ratio in which the host and guest molecules associate is the first step in quantifying a binding event. The method of continuous variation (Job's plot) is a common technique used, where a physical property that changes upon complexation (e.g., absorbance or fluorescence) is monitored as the mole fraction of the host and guest is varied, while keeping the total concentration constant. The stoichiometry is revealed by the mole fraction at which the maximum change in the physical property is observed. Other techniques such as NMR titration and mass spectrometry can also be employed to determine the binding stoichiometry.

Association Constant (Kα) Measurements

The association constant (Kα), also known as the binding constant, is a measure of the affinity between the host and guest molecules. A higher Kα value indicates a stronger interaction. Various techniques can be used to determine Kα, including UV-Vis, fluorescence, and NMR titrations. In these experiments, the concentration of the guest is systematically increased while keeping the host concentration constant, and the resulting changes in the spectral properties are monitored. The data is then fitted to a binding isotherm equation to calculate the association constant.

Table 1: Hypothetical Association Constants for Host-Guest Complexes

Guest Association Constant (Kα) in M⁻¹
Chloride (Cl⁻) Data not available
Benzene Data not available
Phenylalanine Data not available
Note:frontiersin.org

Thermodynamic Parameters (ΔH, ΔS)

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding, including the enthalpy change (ΔH) and the entropy change (ΔS). This method measures the heat released or absorbed during the binding event. From the ITC data, the association constant (Kα) and the stoichiometry of the interaction can also be determined. The Gibbs free energy change (ΔG) can then be calculated using the equation ΔG = -RTln(Kα) = ΔH - TΔS. These parameters provide a complete thermodynamic profile of the binding process, revealing whether the interaction is enthalpy-driven, entropy-driven, or both.

Table 2: Hypothetical Thermodynamic Parameters for Host-Guest Complexation

Guest ΔG (kJ/mol) ΔH (kJ/mol) -TΔS (kJ/mol)
Acetate (CH₃COO⁻) Data not available Data not available Data not available
Toluene Data not available Data not available Data not available
Tryptophan Data not available Data not available Data not available
Note:frontiersin.org

Analytical Techniques for Host-Guest Studies

A suite of analytical techniques is typically employed to characterize the binding events between a host and a guest, providing qualitative and quantitative insights into the stability and stoichiometry of the resulting complexes.

Fluorescence spectroscopy is a highly sensitive technique used to study host-guest interactions, particularly when either the host or the guest is fluorescent. The formation of a complex can lead to changes in the fluorescence properties of the fluorophore, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. These changes can be monitored upon titration of a guest to a solution of the host, and the resulting data can be used to determine the binding constant of the complex. For a hypothetical host-guest system involving tetrapentyloxy-bromocalixarene, if it were to bind a fluorescent guest, one would expect a change in the guest's fluorescence spectrum upon encapsulation within the calixarene cavity.

UV-Vis spectroscopy is another common method for investigating host-guest complexation. The formation of a new complex can alter the electronic environment of the chromophores in the host or guest, leading to changes in the UV-Vis absorption spectrum. These changes, such as a shift in the absorption maximum (either a bathochromic or hypsochromic shift) or a change in the molar absorptivity, can be followed during a titration experiment. By analyzing the spectral changes as a function of the guest concentration, the association constant for the host-guest complex can be calculated. For instance, the inclusion of a suitable guest molecule within the cavity of tetrapentyloxy-bromocalixarene could perturb the π-electron system of the aromatic rings, resulting in a measurable change in its UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) titrations are a powerful tool for elucidating the structural and dynamic aspects of host-guest interactions in solution. By monitoring the chemical shifts of the protons or other NMR-active nuclei of the host and/or guest upon complexation, one can gain detailed information about the binding site, the stoichiometry of the complex, and the binding constant. The change in the chemical shift of specific protons of tetrapentyloxy-bromocalixarene upon the addition of a guest would provide direct evidence of complex formation and indicate which parts of the host are involved in the interaction.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction in a single experiment. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can also be calculated. An ITC experiment involving tetrapentyloxy-bromocalixarene and a potential guest would provide invaluable data on the thermodynamic driving forces behind the complexation.

Electrochemical methods, such as cyclic voltammetry, can be employed to study host-guest interactions when the host or guest is electroactive. The formation of a host-guest complex can alter the redox potential of the electroactive species. By monitoring the changes in the electrochemical response upon the addition of a guest, the binding constant can be determined. If tetrapentyloxy-bromocalixarene were to be used as a host for an electroactive guest, the encapsulation of the guest would likely lead to a shift in its oxidation or reduction potential, which could be quantified to understand the binding process.

Advanced Applications in Chemical Science

Chemical Sensing Platforms

No research detailing the application of Tetrapentyloxy-bromocalixarene as a chemical sensing platform was identified. While the broader class of calixarenes is known for its utility in constructing various sensors, specific data for the tetrapentyloxy-bromo derivative is not present in the reviewed literature.

Colorimetric Sensors for Specific Analytes

There is no available information to suggest that Tetrapentyloxy-bromocalixarene has been utilized in the development of colorimetric sensors. Research on its ability to produce a color change upon interaction with specific analytes has not been reported.

Electrochemical Sensors

A search of electrochemical research literature and databases did not yield any results for the use of Tetrapentyloxy-bromocalixarene as a component in electrochemical sensors. There are no reports on its electrochemical properties or its application as an ionophore or modifying agent on electrode surfaces.

Detection of Environmentally Relevant Species

No published research could be located that describes the application of Tetrapentyloxy-bromocalixarene for the detection of environmentally relevant species.

Supramolecular Assemblies for Signal Amplification

There is no information available on the formation of supramolecular assemblies involving Tetrapentyloxy-bromocalixarene for the purpose of signal amplification in sensing applications.

Selective Separation and Extraction Processes

The unique structural features of tetrapentyloxy-bromocalix nih.govarene, including its pre-organized cavity and the presence of both hydrophobic pentyloxy groups and a reactive bromo substituent, make it a promising candidate for various separation and extraction technologies.

Liquid-Liquid Extraction of Metal Ions

The foundational principle of using calixarenes in liquid-liquid extraction lies in their ability to selectively encapsulate metal ions within their hydrophobic cavity, facilitating their transfer from an aqueous phase to an organic phase. While specific experimental data for tetrapentyloxy-bromocalix nih.govarene is not publicly available, its extraction capabilities can be inferred from the behavior of similar calix nih.govarene derivatives. The pentyloxy groups at the lower rim would enhance its solubility in organic solvents, a crucial factor for an effective extractant. The bromo-functionalization on the upper rim could be further modified to introduce specific ionophoric groups, thereby tailoring its selectivity towards particular metal ions.

Table 1: Theoretical Metal Ion Extraction Efficiencies of Modified Tetrapentyloxy-bromocalix nih.govarene Derivatives

Metal IonExtractant ModificationTheoretical Extraction Efficiency (%)
Cs⁺Crown-ether linkage> 95
Pb²⁺Carboxylic acid groups> 90
Hg²⁺Thiol-containing groups> 85
Cu²⁺Amide-based functionalities> 80

Note: This table presents theoretical data based on the known performance of similarly functionalized calix nih.govarenes and is for illustrative purposes.

Development of Supported Liquid Membranes

Supported liquid membranes (SLMs) offer a more efficient and less solvent-intensive alternative to traditional liquid-liquid extraction. In this setup, a solution of the extractant, such as tetrapentyloxy-bromocalix nih.govarene, is immobilized within the pores of a microporous support. This creates a stable barrier that can selectively transport target ions between two aqueous phases. The long pentyloxy chains of the title compound would contribute to the stability of the liquid membrane by minimizing its loss into the surrounding aqueous phases.

Chromatographic Separation Phases

The immobilization of tetrapentyloxy-bromocalix nih.govarene onto a solid support, such as silica (B1680970) gel, could lead to the development of novel stationary phases for chromatography. The calixarene's cavity would provide a unique environment for the separation of analytes based on size, shape, and electronic properties. The bromo-substituent offers a convenient handle for covalent attachment to the support material, ensuring the long-term stability and reusability of the chromatographic column. Such a stationary phase could be particularly effective for the separation of isomers or closely related organic molecules.

Accelerated Kinetics in Microreactor Systems

Microreactors provide a platform for conducting chemical reactions with enhanced heat and mass transfer, leading to faster reaction times and improved control. The use of tetrapentyloxy-bromocalix nih.govarene as a phase-transfer catalyst within a microreactor system could significantly accelerate extraction and reaction kinetics. Its high surface-area-to-volume ratio in such a system would maximize the interface between the aqueous and organic phases, leading to rapid and efficient transfer of the target species.

Supramolecular Catalysis

The confined environment of a calixarene (B151959) cavity can mimic the active site of an enzyme, providing a unique microenvironment for catalytic reactions.

Mimicry of Enzyme Active Sites

By attaching catalytic moieties to the tetrapentyloxy-bromocalix nih.govarene scaffold, it is possible to create artificial enzymes. The bromo-group serves as a key position for introducing catalytically active functional groups, such as imidazoles (to mimic histidine residues) or carboxylic acids (to mimic aspartate or glutamate (B1630785) residues). The calixarene framework would then pre-organize these catalytic groups and provide a binding site for the substrate, facilitating the catalytic transformation. This approach could lead to the development of highly selective and efficient catalysts for a variety of organic reactions.

Table 2: Potential Catalytic Applications of Functionalized Tetrapentyloxy-bromocalix nih.govarene

Catalytic FunctionalityTarget ReactionPotential Rate Enhancement Factor
Imidazole-functionalizedEster hydrolysis10² - 10³
Pyridinium-functionalizedDecarboxylation10¹ - 10²
Metal-complexedOxidation reactions10³ - 10⁴

Note: The rate enhancement factors are hypothetical and based on reported values for other calixarene-based catalysts.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, or phase transfer agent, transports a reactant from one phase into the other where the reaction can proceed. Calixarenes, with their ability to form host-guest complexes with ions, are well-suited for this role.

The lower-rim ether groups of calixarenes, such as the pentyloxy groups in tetrapentyloxy-bromocalix mdpi.comarene, are known to coordinate with metal cations, effectively encapsulating them. This complexation allows the cation and its associated anion to be transported from an aqueous phase into an organic phase. While specific studies on tetrapentyloxy-bromocalix mdpi.comarene as a phase transfer catalyst are not extensively documented, research on similar structures, such as p-tert-butylthiacalix mdpi.comarene, has demonstrated the successful use of this class of macrocycles in PTC for alkylation reactions. researchgate.net The lipophilic exterior provided by the pentyloxy chains would enhance the solubility of the entire host-guest complex in the organic phase, a critical factor for efficient catalysis.

Table 1: Comparison of Calixarene Derivatives in Phase Transfer Catalysis (Illustrative) This table presents data from related compounds to illustrate the principles of phase transfer catalysis, as specific data for tetrapentyloxy-bromocalix mdpi.comarene is not available.

Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a cornerstone of modern synthetic chemistry. Calixarenes can be rendered chiral and used as catalysts or ligands. Chirality can be introduced by modifying the upper or lower rims with chiral substituents or by creating inherent chirality in the macrocyclic scaffold itself. nih.gov

Tetrapentyloxy-bromocalix mdpi.comarene is not inherently chiral. However, its bromine atoms serve as versatile synthetic handles. These can be replaced with chiral groups, or the entire molecule can be used as a scaffold to support a catalytically active metal center. The calixarene framework can create a defined chiral pocket around the active site, influencing the trajectory of incoming substrates and favoring the formation of one enantiomer over the other. Recent advances have focused on the catalytic asymmetric synthesis of inherently chiral calixarenes, which can then be used as catalysts themselves. nih.gov

Enhancement of Reaction Rates through Confinement Effects

The cavity of a calixarene can act as a nanoscale reaction vessel. By encapsulating reactant molecules (guests) within its defined space (host), a calixarene can enhance reaction rates through several mechanisms known as confinement effects. These include:

Proximity and Orientation: The cavity forces reactants into close proximity and a favorable orientation for reaction, increasing the effective concentration and reducing the entropic barrier.

Transition State Stabilization: The host cavity can be electronically and sterically complementary to the transition state of a reaction, stabilizing it and lowering the activation energy.

Desolvation: Encapsulation displaces solvent molecules from around the reactants. For reactions disfavored by solvation, this can lead to significant rate acceleration.

The hydrophobic cavity of tetrapentyloxy-bromocalix mdpi.comarene, defined by its aromatic walls and pentyloxy floor, is well-suited to encapsulate neutral organic molecules. researchgate.netnih.gov Theoretical studies on related calixarenes have quantified the strong interactions and energetic favorability of forming host-guest complexes, which is the prerequisite for catalysis by confinement. iaea.org

Functional Materials and Nanomaterials

The adaptability of the calixarene scaffold makes it an excellent building block for the bottom-up construction of functional materials and nanomaterials. researchgate.net The ability to precisely install different functional groups on both the upper and lower rims allows for the design of molecules with tailored properties for self-assembly and integration into larger systems.

Self-Assembly into Micellar and Vesicular Structures

Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can spontaneously self-assemble in solution to form organized structures like micelles and vesicles. While tetrapentyloxy-bromocalix mdpi.comarene is primarily lipophilic, it can be chemically modified to become amphiphilic. For example, the bromine atoms on the upper rim could be converted to charged or polar groups (e.g., sulfonate or quaternary ammonium), creating a hydrophilic "face." The lower rim with its four pentyloxy chains would constitute the hydrophobic portion.

Such an amphiphilic derivative would be expected to self-assemble in aqueous media. Depending on the geometry and relative size of the hydrophilic and hydrophobic parts, it could form spherical micelles or bilayer vesicles. Studies on other functionalized calixarenes, such as p-sulfonato-calix mdpi.comarenes bearing alkyl chains, have confirmed their ability to form stable micelles that can encapsulate guest molecules. mdpi.com Similarly, amphiphilic perylene-calix mdpi.comarene hybrids are known to exhibit complex aggregation behavior, forming various nanostructures. nih.gov

Formation of Nanoparticles and Nanocapsules

Beyond simple self-assembly, calixarenes can be used to construct more robust nanoparticles and nanocapsules through covalent linkages. These structures can serve as drug delivery vehicles, nanoreactors, or protective shells for sensitive molecules. Research has shown that calix mdpi.comarenes functionalized with reactive groups like acrylamides can dimerize to form capsule-like structures held together by hydrogen bonds and π-π interactions. nih.govresearchgate.net These capsules are capable of encapsulating guest molecules within their inner cavity. researchgate.net

For tetrapentyloxy-bromocalix mdpi.comarene, the bromine atoms provide a direct route to such structures. Using palladium-catalyzed cross-coupling reactions, two calixarene units could be linked together to form a permanent capsule. Alternatively, the calixarenes could be polymerized into a larger network, forming stable nanoparticles. Template-free synthesis of imine-linked calix mdpi.comarene hollow nanocapsules has been reported for effective drug delivery. nih.gov

Integration into Hybrid Materials and Composites

Hybrid materials combine the properties of organic molecules with inorganic or polymeric matrices to create materials with enhanced or novel functionalities. The p-bromo groups of tetrapentyloxy-bromocalix mdpi.comarene are ideal anchor points for grafting the macrocycle onto other materials.

Palladium-catalyzed reactions, such as the Suzuki or Heck couplings, are highly effective for forming carbon-carbon bonds with aryl bromides. rsc.org This allows the calixarene to be covalently attached to:

Polymers: Creating functional polymers for sensing, separation, or catalysis.

Silica or Gold Surfaces: Modifying the surface properties of inorganic materials to create stationary phases for chromatography or sensing platforms.

Metal-Organic Frameworks (MOFs): Using the calixarene as a functionalized linker to build porous materials with recognition capabilities.

This integration creates composite materials that leverage both the robust nature of the support and the sophisticated recognition and catalytic properties of the calixarene unit.

Table 2: Potential Hybrid Materials from Tetrapentyloxy-bromocalix mdpi.comarene

Fabrication of Responsive Materials

The unique molecular architecture of Tetrapentyloxy-bromocalix nih.govarene, featuring a pre-organized cavity, versatile functionalization potential, and defined conformational properties, positions it as a pivotal building block in the engineering of advanced responsive materials. These "smart" materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. The strategic incorporation of the pentyloxy and bromo functionalities on the calix nih.govarene scaffold is instrumental in tailoring the nature and magnitude of these responses.

The fabrication of responsive materials from Tetrapentyloxy-bromocalix nih.govarene primarily leverages two key strategies: its use as a functional monomer for polymerization and its role in the formation of supramolecular assemblies. The pentyloxy groups at the lower rim of the calixarene enhance its solubility in organic solvents, facilitating its processing and integration into polymeric or composite structures. Furthermore, these flexible alkyl chains can play a crucial role in modulating the phase behavior and transition temperatures of thermo-responsive polymers.

The bromo-substituent on the upper rim serves as a versatile synthetic handle for post-functionalization, allowing for the introduction of a wide array of stimuli-responsive moieties. This adaptability enables the creation of a diverse range of materials with tailored responsive characteristics. For instance, the bromo group can be readily converted to other functional groups, such as azobenzenes for photo-responsive systems or acidic/basic units for pH-sensitive materials.

Photo-Responsive Materials

The development of photo-responsive materials often involves the incorporation of photochromic molecules that undergo reversible isomerization upon exposure to light of specific wavelengths. While Tetrapentyloxy-bromocalix nih.govarene itself is not photo-responsive, its bromo-functionality provides a convenient route to attach photo-sensitive units. A common strategy is the palladium-catalyzed cross-coupling reaction of the bromocalix nih.govarene with an azobenzene (B91143) derivative. The resulting azocalix nih.govarene can then be polymerized to yield a photo-responsive polymer. researchgate.net

In such polymers, the trans-cis isomerization of the azobenzene units, triggered by UV-Vis light, induces conformational changes in the polymer backbone. This, in turn, can lead to macroscopic changes in the material's properties, such as its solubility, viscosity, or shape. The calix nih.govarene units within the polymer chain can act as host cavities, and their binding affinity for guest molecules can be modulated by the photo-isomerization process, leading to photo-controllable release systems. researchgate.net

Property trans-Azobenzene State cis-Azobenzene State (Post-UV Irradiation) Stimulus for Reversal
Conformation ExtendedBentVisible light or thermal relaxation
Polarity Less polarMore polar-
Guest Binding Higher affinityLower affinity-

Thermo-Responsive Materials

The pentyloxy groups of Tetrapentyloxy-bromocalix nih.govarene can be exploited in the fabrication of thermo-responsive materials, particularly polymers exhibiting a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST). When incorporated into a polymer, the hydrophobic pentyloxy chains influence the hydration and aggregation behavior of the polymer in solution. researchgate.net

For instance, by copolymerizing a derivative of Tetrapentyloxy-bromocalix nih.govarene with a hydrophilic monomer, a polymer can be designed to be soluble in a solvent at a certain temperature but to phase-separate and precipitate upon a temperature change. The specific transition temperature can be finely tuned by varying the ratio of the hydrophobic calixarene monomer to the hydrophilic comonomer. This thermo-responsiveness is critical for applications such as smart hydrogels for controlled drug delivery or temperature-sensitive coatings. researchgate.net

Stimulus Response Controlling Factors
Temperature Increase (LCST)Phase separation from solutionHydrophilic/hydrophobic balance, polymer concentration, molar mass
Temperature Decrease (UCST)Phase separation from solutionSpecific polymer-solvent interactions, presence of co-solutes

pH-Responsive and Supramolecular Gels

The versatility of the bromo-functional group on Tetrapentyloxy-bromocalix nih.govarene allows for its conversion into acidic or basic moieties, rendering the resulting molecule pH-sensitive. For example, the bromo group can be transformed into a carboxylic acid or an amine group. When such functionalized calixarenes are incorporated into a polymer or a self-assembled system, changes in the environmental pH will alter the protonation state of these groups. This, in turn, affects the electrostatic interactions and hydrogen bonding within the material, leading to a macroscopic response such as swelling or shrinking of a hydrogel. nih.gov

Furthermore, Tetrapentyloxy-bromocalix nih.govarene and its derivatives can act as gelators, forming supramolecular gels in specific solvents or solvent mixtures. rsc.org The formation of these gels is driven by a combination of non-covalent interactions, including van der Waals forces between the pentyloxy chains and π-π stacking of the aromatic rings. The stability and mechanical properties of these gels can be responsive to external stimuli. For instance, the introduction of a guest molecule that binds within the calixarene cavity can disrupt the self-assembled network, leading to a gel-sol transition. Recent research has demonstrated that calix nih.govarene-based gels can exhibit tunable mechanical properties and respond to stimuli like UV light, making them suitable for applications in drug delivery and soft robotics. rsc.orgnih.gov

Gelator Stimulus Response Underlying Mechanism
Functionalized Calix nih.govarenepH changeSwelling/ShrinkingAlteration of electrostatic interactions and hydrogen bonding
Calix nih.govarene DerivativeGuest moleculeGel-sol transitionDisruption of the self-assembled fibrillar network
UV-Responsive Calix nih.govareneUV lightChange in mechanical propertiesPhoto-induced isomerization or reaction affecting the gel network

Theoretical and Computational Studies of Tetrapentyloxy Bromocalix 1 Arene

Molecular Dynamics Simulations of Conformational Behavior

Calix rsc.orgarenes are known for their conformational flexibility, existing as distinct atropisomers due to the restricted rotation of the phenolic units around the methylene (B1212753) bridges. rsc.org The four primary conformations are the cone, partial cone, 1,2-alternate, and 1,3-alternate. acs.orgnih.govresearchgate.netmdpi.com The relative stability of these conformers is dictated by intramolecular interactions and the nature of the substituents on the upper and lower rims. researchgate.net

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of Tetrapentyloxy-bromocalix rsc.orgarene. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. For this specific compound, MD studies would reveal:

Conformer Stability: The cone conformation is generally the most stable for calix rsc.orgarenes due to the formation of a circular array of hydrogen bonds between hydroxyl groups on the lower rim. nih.govresearchgate.net However, in Tetrapentyloxy-bromocalix rsc.orgarene, the hydroxyl groups are replaced by bulky pentyloxy groups. The steric interactions between these flexible alkyl chains significantly influence the conformational preference. MD simulations can quantify the relative free energies of the four main conformers.

Flexibility of Pentyloxy Chains: The four pentyloxy groups on the lower rim are not static. MD simulations can map their range of motion and preferred orientations, which are crucial for understanding how the molecule interacts with its environment and potential guests.

Influence of the Bromo Substituent: The bromo group on the upper rim can influence the electronic distribution and introduce steric constraints, which may subtly alter the energy barriers between different conformations.

Conformational Switching: Simulations can track the pathways and estimate the timescales for transitions between conformers, a process often referred to as ring inversion. rsc.org Studies on other calix rsc.orgarenes have shown that these molecules can exhibit significant flexibility, sometimes leading to spontaneous or thermally-induced conformational switches in the solid state. rsc.org

Table 1: Representative Conformational Data for Substituted Calix rsc.orgarenes This table illustrates typical relative energies for calix rsc.orgarene conformers based on computational studies of related derivatives. The exact values for Tetrapentyloxy-bromocalix rsc.orgarene would require specific simulation.

ConformationTypical Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Cone 0.0 (Reference)Favorable arrangement for intramolecular forces in parent calixarenes.
Partial Cone 2-5Steric hindrance between adjacent substituents.
1,2-Alternate 6-10Significant steric strain.
1,3-Alternate 4-8Reduced strain compared to 1,2-alternate but less stable than cone.

Data synthesized from principles discussed in the literature. acs.orgnih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. acs.orgnih.gov For Tetrapentyloxy-bromocalix rsc.orgarene, DFT calculations provide critical data on its reactivity and interaction potential.

Key properties elucidated by DFT include:

Molecular Electrostatic Potential (MESP): The MESP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the oxygen atoms of the pentyloxy groups and the π-electron-rich aromatic cavities would constitute the primary negative regions, making them ideal sites for binding cations. The bromo-substituent, being electronegative, would also influence the potential map.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's electronic stability and susceptibility to electronic excitation. The electron-donating pentyloxy groups would raise the HOMO energy, while the bromo-group could lower the LUMO energy, thereby tuning the electronic properties.

Charge Distribution: DFT provides a quantitative analysis of the partial charges on each atom. This information is essential for parameterizing classical force fields used in MD simulations and for understanding specific intermolecular interactions like cation-π and halogen bonding.

Table 2: Illustrative Electronic Properties of a Calix rsc.orgarene Derivative from DFT Calculations

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating ability.
LUMO Energy -1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 4.6 eVRelates to electronic stability and optical properties.
Dipole Moment 5.2 DebyeMeasures overall polarity, influencing solubility and interactions.

Note: These are representative values for a substituted calix rsc.orgarene to illustrate the output of DFT calculations. acs.orgresearchgate.net

Prediction of Host-Guest Binding Affinities and Selectivities

A primary application of calixarenes is in host-guest chemistry. tandfonline.commdpi.com Computational methods are invaluable for predicting how strongly and selectively Tetrapentyloxy-bromocalix rsc.orgarene might bind to various guest ions and neutral molecules.

Binding Energy Calculations: Techniques like docking simulations and more rigorous free energy calculations (e.g., Free Energy Perturbation, FEP) can predict the binding affinity (ΔG) for a host-guest pair. nih.gov These calculations help to screen potential guests and understand the thermodynamic driving forces (enthalpy and entropy) behind complex formation. nih.gov

Selectivity: By calculating the binding affinities for a range of different guests (e.g., alkali cations like Na⁺, K⁺, and Cs⁺), it is possible to predict the selectivity of the calixarene (B151959) host. mdpi.comnih.gov The size and preorganization of the cavity, defined by the pentyloxy groups, are key determinants of this selectivity.

Influence of Substituents: The model would show how the pentyloxy groups create a hydrophobic binding pocket suitable for encapsulating complementary guests. The bromo-substituent can fine-tune the electronic environment of the cavity, potentially enhancing affinity for certain guests through halogen bonding or other electrostatic interactions.

Table 3: Predicted vs. Experimental Binding Data for a Calix rsc.orgarene-Cation System

Guest CationSolventPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)
Na⁺ Acetonitrile-7.5-7.2
K⁺ Acetonitrile-5.8-5.5

This table presents hypothetical but realistic data to show the predictive accuracy of computational methods for a known calixarene system in a specific solvent. nih.govacs.org

Elucidation of Molecular Recognition Mechanisms at the Atomic Level

While binding affinities provide a macroscopic view, computational simulations can reveal the precise atomic-level details of the molecular recognition process. tandfonline.comnih.gov For Tetrapentyloxy-bromocalix rsc.orgarene, this involves identifying the specific non-covalent interactions that stabilize the host-guest complex.

Interaction Analysis: DFT and MD simulations can map and quantify the key interactions. For a cationic guest, the primary binding force is often the cation-π interaction , where the positive charge of the guest is attracted to the electron-rich faces of the calixarene's aromatic rings. acs.org

Role of Functional Groups: The oxygen atoms of the lower-rim pentyloxy groups can act as Lewis basic sites, directly coordinating with metal cations. The flexible alkyl chains contribute through van der Waals forces , creating a snug fit for the guest. The bromo-group on the upper rim could participate in halogen bonding with electron-donating atoms on a guest molecule.

Conformational Reorganization: Upon binding, the host molecule may undergo a slight conformational change to better accommodate the guest, a phenomenon known as "induced fit." Simulations can visualize this process and calculate the associated energetic cost.

Simulation of Solvent Effects on Conformation and Binding

The surrounding solvent plays a critical role in supramolecular chemistry, influencing both the host's conformation and its binding properties. nih.gov Computational studies that explicitly model solvent molecules are essential for accurate predictions.

Solvation and Conformation: The choice of solvent can shift the conformational equilibrium of the calixarene. acs.org Polar solvents may stabilize more open conformations, while nonpolar solvents might favor more compact ones. MD simulations can model these solvent-dependent preferences.

Interfacial Phenomena: Simulations can also model the behavior of the calixarene at interfaces, such as a water-oil interface, which is relevant for applications in extraction and transport. Studies have shown that calixarenes and their complexes can adsorb at such interfaces, a process that is critical for their function. nih.gov

Rational Design of New Derivatives with Enhanced Properties

The ultimate goal of theoretical studies is often to guide the synthesis of new molecules with improved functions. tandfonline.com The insights gained from simulating Tetrapentyloxy-bromocalix rsc.orgarene can be leveraged for the rational design of new derivatives with enhanced properties for specific applications, such as chemical sensing or selective extraction. mdpi.comntnu.no

Tuning Selectivity: Computational models can predict how changing the substituents will affect binding. For example, replacing the pentyloxy groups with longer or shorter alkyl chains could alter the cavity size to better fit a different target guest.

Enhancing Sensor Response: For sensor applications, a fluorophore or chromophore could be computationally "attached" to the calixarene scaffold. rsc.orgnih.gov Simulations can predict whether guest binding would cause a measurable change in the optical properties (e.g., fluorescence quenching or enhancement), guiding the design of effective chemosensors.

Improving Solubility and Processing: The alkyl chain length and the nature of the upper-rim substituents can be modified to tune the molecule's solubility in specific solvents or its ability to form organized structures like liquid crystals, which could be predicted through simulation.

Table 4: Proposed Derivatives for Enhanced Functionality

Proposed DerivativeTarget EnhancementRationale Based on Computation
Tetrapentyloxy-iodocalix rsc.orgareneStronger halogen bondingIodine is a better halogen bond donor than bromine, potentially increasing affinity for Lewis basic guests.
Tetrapentyloxy-nitrocalix rsc.orgareneEnhanced cation bindingThe strongly electron-withdrawing nitro group would make the π-cavity more electron-deficient, strengthening cation-π interactions.
(Coumarin-appended) -pentyloxy-bromocalix rsc.orgareneFluorescent sensingSimulations would predict if guest binding near the bromo- and pentyloxy- groups perturbs the electronic structure of the coumarin (B35378) fluorophore.
Tetra(ethoxyethoxy)oxy -bromocalix rsc.orgareneIncreased water solubilityReplacing pentyloxy with more polar oligoether chains would be predicted to improve solubility in aqueous environments.

Future Perspectives and Research Trajectories

Development of Next-Generation Functionalized Derivatives

The bromine substituent on the tetrapentyloxy-bromocalix nih.govarene scaffold is a key gateway for creating a diverse library of next-generation functionalized derivatives. Future research will likely focus on leveraging this reactive site for sophisticated chemical modifications. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, can be employed to introduce aryl, heteroaryl, or other π-conjugated systems onto the upper rim. researchgate.net This extension of the π-system can dramatically alter the electronic and photophysical properties of the macrocycle, leading to new materials for optoelectronics or fluorescent sensing. mdpi.com

Further derivatization can be achieved through halogen-lithium exchange reactions, followed by quenching with various electrophiles. This method allows for the introduction of a wide range of functional groups, including phosphines for catalysis, silyl (B83357) groups for solubility modulation, or boronic esters for further coupling or sensing applications. researchgate.net The synthesis of calixarenes bearing multiple ethanolamine (B43304) or diethanolamine (B148213) units has also been demonstrated, highlighting the potential for creating derivatives with enhanced biological activity or drug delivery capabilities. mdpi.com The strategic functionalization can also lead to inherently chiral molecules by introducing substituents to a meta-position, which could be used as ligands in enantioselective catalysis or for chiral recognition. researchgate.net

Exploration of Complex Supramolecular Systems and Cascades

Beyond the single molecule, the future lies in using tetrapentyloxy-bromocalix nih.govarene and its derivatives as building blocks for complex, self-assembling supramolecular systems. The "bottom-up" approach, where organized nanosystems form spontaneously, is a promising avenue for creating novel nanomaterials. kpfu.ru Researchers are designing calixarenes that can participate in hierarchical self-assembly processes to form well-defined, one-dimensional nanostructures. For example, studies have shown the formation of 1D porphyrin-calix nih.govarene assemblies in water, driven by host-guest interactions. rsc.org

These systems can be designed to perform complex functions, such as catalytic cascades or signal amplification. By incorporating recognition sites and reactive centers into different calixarene (B151959) units, it is possible to create systems where the binding of a guest molecule to one unit triggers a reaction or signal in another. The development of calixarene-based micelles and other nanodelivery systems for encapsulating therapeutic agents like camptothecin (B557342) demonstrates a move towards functional supramolecular constructs for biomedical applications. mdpi.com The formation of supramolecular arrays through specific interactions like CH-π further showcases the ability to construct organized solid-state materials from calixarene components. researchgate.net

Integration into Advanced Sensing Technologies (e.g., Point-of-Care Devices)

Calixarenes are excellent candidates for the development of chemical sensors due to their ability to selectively bind ions and small molecules within their pre-organized cavities. researchgate.netmdpi.com Derivatives of tetrapentyloxy-bromocalix nih.govarene can be functionalized with chromogenic or fluorogenic units to create highly sensitive and selective sensors. mdpi.com For example, attaching pyrene (B120774) units can lead to sensors that signal binding events through changes in monomer or excimer fluorescence. frontiersin.org

A significant future trajectory is the integration of these molecular sensors into practical devices, such as point-of-care diagnostics. The development of calixarene-based sensors for biologically relevant anions like carboxylates has shown that cooperative binding of multiple ligating groups on the calixarene framework enhances both affinity and selectivity. nih.gov This principle can be applied to design sensors for disease biomarkers. Furthermore, calixarene-functionalized nanoparticles have been used in magneto-assays for the ultra-sensitive detection of proteins like the SARS-CoV-2 Spike protein in saliva, highlighting a clear path toward low-cost, disposable electrochemical devices for rapid diagnosis. researchgate.net The ability to functionalize calixarenes to respond to specific stimuli, such as hypoxia, opens the door for developing "smart" sensors for targeted imaging and diagnostics in complex biological environments. mdpi.com

Sustainable Synthesis and Application Methodologies

While calixarenes are valuable, their synthesis can be challenging and often relies on traditional methods that are not environmentally friendly. wikipedia.org A key future direction is the development of sustainable and green synthetic protocols. Mechanochemistry, which involves solvent-free or low-solvent reactions in ball mills, has emerged as a promising alternative. beilstein-archives.org This technique has been successfully used for the selective functionalization of the lower rim of calix nih.govarenes, offering a more sustainable, time-saving, and easier route that avoids the use of bulk organic solvents. researchgate.netbeilstein-archives.org

Future research will likely expand the scope of mechanosynthesis to include upper-rim modifications and the synthesis of the core calixarene structure itself. Microwave-assisted synthesis is another green chemistry approach that has been used to produce calixarenes from renewable resources like 7-hydroxycitronellal. researchgate.net Beyond synthesis, developing applications that align with green chemistry principles is also crucial. This includes creating calixarene-based polymer-supported reagents that can be easily separated and recycled, minimizing waste in chemical processes. rsc.org

Synergistic Approaches Combining Experimental and Computational Research

The complexity of calixarene conformations and their host-guest interactions presents a significant challenge to understanding their behavior solely through experimental means. chemrxiv.org The synergy between experimental studies and computational modeling is becoming indispensable for advancing the field. Density Functional Theory (DFT) and other quantum mechanical calculations are powerful tools for predicting the most stable conformations of calixarene derivatives and for understanding the nature of host-guest binding. mdpi.comresearchgate.net

For instance, computational studies have been used to elucidate the conformational dynamics of 1,3-bridged calix nih.govarenes and to rationalize the enhanced binding affinity observed in certain sensor designs. nih.govchemrxiv.org Molecular dynamics (MD) simulations can provide a detailed picture of the structure and dynamics of complex supramolecular assemblies in solution over time. nih.gov This combined approach allows researchers to design more effective host molecules, predict their properties before synthesis, and interpret experimental results with greater confidence. Future research will see an even deeper integration of these methods, using computational screening to identify promising candidates for synthesis and application in areas from sensing to drug delivery. nih.gov

Q & A

Q. What are the optimal synthetic methods for preparing tetra-bromocalix[4]arene derivatives, and how can reaction variables be controlled to maximize yield?

The ipso-bromination of calix[4]arenes using bromine is a high-yield (>90%) single-step method for synthesizing tetra-bromocalix[4]arene. Critical variables include:

  • Light exclusion : Prevents unwanted side reactions.
  • Temperature control : Maintains reaction specificity.
  • Solvent selection : Polar aprotic solvents (e.g., benzonitrile) enhance reactivity.
  • Bromine addition rate : Slow addition minimizes over-bromination. Tribrominated derivatives can also be obtained in >60% yield by adjusting stoichiometry .

Q. How can NMR spectroscopy be utilized to study the structural and host-guest interaction properties of brominated calix[4]arenes?

Proton NMR is critical for probing conformational changes and protonation states. For example, tetrapropoxy-4-tert-butylcalix[4]arene exhibits distinct NMR shifts upon protonation, revealing interactions at the lower rim phenolic oxygen sites. 2D NMR techniques (e.g., COSY, NOESY) resolve complex dynamic behaviors in host-guest systems .

Q. What analytical techniques are essential for characterizing the purity and functionalization of bromocalix[4]arene derivatives?

Key methods include:

  • Mass spectrometry (MS) : Confirms molecular weight and bromination degree.
  • FT-IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature environments .

Advanced Research Questions

Q. How can bromocalix[4]arenes be functionalized to enhance their selectivity in metal ion coordination, particularly for paramagnetic lanthanides?

Introducing phosphinoyl or amido groups at the lower rim improves metal-binding affinity. For example, 5,11,17,23-tert-butyl-25,26,27,28-tetrakis(dimethylphosphinoylmethoxy)calix[4]arene selectively coordinates trivalent lanthanides (La³⁺, Eu³⁺) via synergistic extraction with 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone. Equilibrium constants (log K) are calculated using UV-Vis titration .

Q. What strategies are effective in designing bromocalix[4]arene-based fluorescent sensors for nitroaromatic compounds, and how is sensitivity quantified?

Functionalizing the upper rim with electron-rich fluorophores (e.g., dimethylaminonaphthalene sulfonamide) enables selective detection of nitroaromatics like TNP. Sensitivity is evaluated via:

  • Stern-Volmer plots : Quantify quenching efficiency.
  • Job’s plot : Determines binding stoichiometry. Limits of detection (LOD) in aqueous media can reach nanomolar ranges .

Q. How do bromocalix[4]arenes act as enzyme inhibitors, and what mechanistic insights can be derived from kinetic studies?

Calix[4]arene C-1130 inhibits Na⁺,K⁺-ATPase non-competitively, reducing Vmax without affecting Km for ATP. Kinetic assays (e.g., Michaelis-Menten analysis) reveal its role in altering enzyme conformational dynamics, potentially modulating intracellular Ca²⁺ levels in uterine myocytes .

Q. What computational methods complement experimental data in studying the supramolecular chemistry of bromocalix[4]arene-metal complexes?

Density Functional Theory (DFT) optimizes geometries of Ag⁺ complexes, while Molecular Dynamics (MD) simulations predict host-guest binding modes. Experimental validation via X-ray crystallography or EXAFS confirms predicted coordination environments .

Methodological Guidance

Q. How can researchers resolve contradictions in bromocalix[4]arene reactivity data across studies?

  • Reproducibility checks : Verify reaction conditions (solvent purity, inert atmosphere).
  • Cross-validation : Use multiple characterization techniques (e.g., NMR, HPLC) to confirm product identity.
  • Meta-analysis : Compare kinetic data (e.g., activation energy) from independent studies to identify outliers .

Q. What experimental design principles apply to developing bromocalix[4]arene-based adsorbents for environmental applications?

  • Surface modification : Immobilize calix[4]arenes on silica via silane coupling agents.
  • Batch adsorption studies : Optimize pH, contact time, and adsorbent dose for pollutants like azo dyes.
  • Isotherm modeling : Langmuir/Freundlich models quantify adsorption capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.